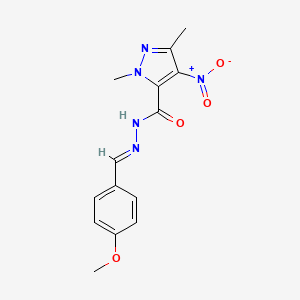![molecular formula C14H14N2O3 B5598397 1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)
1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives, such as the compound , typically involves cyclization reactions of acyl hydrazones with various reagents under reflux conditions. For instance, the synthesis of 1,3,4-oxadiazole derivatives from N-acylhydrazones using acetic anhydride has been documented, showing the versatility of these methods in producing compounds with potential as new drug candidates due to their strong antibacterial activity against strains of Staphylococcus aureus (Oliveira et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of oxadiazole derivatives reveals a variety of interactions and geometrical configurations. For example, studies involving single crystal XRD and computational methods such as density functional theory (DFT) provide insights into the optimized molecular structures, vibrational frequencies, and electronic properties of these compounds. These analyses help in understanding the stability and reactivity of the molecules (Shruthi et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives participate in a variety of chemical reactions, including those involving electrophilic and nucleophilic attacks, due to their rich electron systems. The presence of the oxadiazole ring influences the electronic distribution within the molecule, impacting its reactivity patterns. Studies involving molecular docking and reactivity analysis can shed light on the potential biological activities and chemical properties of these compounds (Parveen S et al., 2016).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystallinity, can be characterized through various analytical techniques. Optical and thermal analyses, for instance, provide information on the transparency, crystalline structure, and thermal stability of these compounds, which are crucial for their applications in material science and pharmaceuticals (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties of 1,3,4-oxadiazoles, including their reactivity, stability, and interactions with biological targets, are central to their utility in drug design and synthesis of functional materials. NBO, HOMO-LUMO, and MEP analyses provide valuable insights into the electron distribution, potential reactive sites, and overall chemical behavior of these molecules (Mary et al., 2015).
Propiedades
IUPAC Name |
1-[4-[3-(oxolan-3-yl)-1,2,4-oxadiazol-5-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)10-2-4-11(5-3-10)14-15-13(16-19-14)12-6-7-18-8-12/h2-5,12H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVZSQYCHHRUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NC(=NO2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5598322.png)
![benzyl {[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}carbamate hydrochloride](/img/structure/B5598328.png)



![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)
![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)
![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)
![3-(1H-imidazol-2-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide](/img/structure/B5598368.png)
![2-methyl-4-(4-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5598375.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)